Pro-Pro-Pro

Descripción general

Descripción

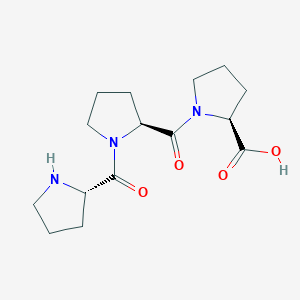

Pro-Pro-Pro is a tripeptide composed of three proline amino acids linked together. Proline is a unique amino acid due to its cyclic structure, which imparts distinct conformational properties to peptides and proteins. The tripeptide this compound is of interest in various fields of research due to its structural characteristics and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Pro-Pro can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the following steps:

Attachment of the first proline: The first proline is attached to a solid resin support through its carboxyl group.

Deprotection: The protecting group on the amino group of the first proline is removed.

Coupling of the second proline: The second proline is coupled to the first proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Deprotection: The protecting group on the amino group of the second proline is removed.

Coupling of the third proline: The third proline is coupled to the second proline using a similar coupling reagent.

Cleavage and purification: The tripeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, cost, and purity requirements. Industrial production often employs automated peptide synthesizers to increase efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Pro-Pro-Pro can undergo various chemical reactions, including:

Oxidation: The proline residues in this compound can be oxidized to form hydroxyproline, which is important in collagen stability.

Reduction: Reduction reactions can be used to modify the peptide’s functional groups.

Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce new functional groups.

Major Products Formed

Hydroxyproline: Formed through oxidation of proline residues.

Modified peptides: Resulting from substitution reactions that introduce new functional groups.

Aplicaciones Científicas De Investigación

Pro-Pro-Pro has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and conformational properties.

Biology: Investigated for its role in protein folding and stability.

Medicine: Explored for potential therapeutic applications, such as in collagen-related disorders.

Industry: Utilized in the development of biomaterials and peptide-based drugs.

Mecanismo De Acción

The mechanism of action of Pro-Pro-Pro involves its interaction with biological molecules and systems. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to receptors and enzymes. This compound can modulate protein-protein interactions and affect cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Pro-Pro-Gly: A tripeptide with glycine instead of the third proline, often studied for its role in collagen structure.

Pro-Gly-Pro: Another tripeptide with glycine in the middle position, relevant in collagen stability.

Uniqueness of Pro-Pro-Pro

This compound is unique due to the presence of three consecutive proline residues, which confer distinct conformational properties. This tripeptide is particularly useful in studying the effects of proline-rich sequences on peptide and protein structure and function.

Actividad Biológica

The compound "Pro-Pro-Pro," also known as cyclo(L-Pro-L-Pro), is a cyclic dipeptide that has garnered attention for its diverse biological activities. This article explores its immunosuppressive properties, semiochemical roles, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

Cyclo(L-Pro-L-Pro) is synthesized through standard peptide coupling methods, resulting in a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The unique cyclic formation allows for specific interactions with biological targets, which is crucial for its functional roles in various biological processes.

Biological Activity

1. Immunosuppressive Properties

Recent studies have highlighted the immunosuppressive effects of cyclo(L-Pro-L-Pro). In vitro assays demonstrated that this compound can inhibit the proliferation of mitogen-stimulated lymphocytes, suggesting its potential use in managing autoimmune disorders and transplant rejection. The mechanism involves modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a pivotal role in inflammatory responses .

2. Semiochemical Role

Research indicates that cyclo(L-Pro-L-Pro) functions as a semiochemical in lizard species, enhancing intra-specific communication. Behavioral assays showed that lizards exhibited increased chemosensory behaviors when exposed to this compound, indicating its role as a pheromone . This suggests that minor compounds can significantly influence behavioral responses in ecological contexts.

3. Antimicrobial and Antitumor Activity

Cyclo(L-Pro-L-Pro) has also demonstrated antimicrobial properties in various studies. For instance, it showed effectiveness against certain bacterial strains in vitro, highlighting its potential as a natural antimicrobial agent. Additionally, preliminary findings suggest it may possess antitumor activity, warranting further investigation into its mechanisms and efficacy against cancer cells .

Case Study 1: Immunosuppressive Effects

In a controlled study involving murine models, cyclo(L-Pro-L-Pro) was administered to assess its impact on TNF-α production during an inflammatory response induced by carrageenan. Results indicated a significant reduction in TNF-α levels compared to control groups, supporting its potential application in therapies aimed at reducing inflammation .

Case Study 2: Behavioral Influence in Lizards

A series of behavioral trials conducted on Sceloporus lizards revealed that exposure to cyclo(L-Pro-L-Pro) led to increased tongue flicking and substrate licking behaviors. These findings suggest that the compound plays a critical role in chemical communication among conspecifics, potentially influencing mating and territorial behaviors .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Immunosuppressive Properties | Inhibition of TNF-α production; reduced lymphocyte proliferation | Potential therapeutic use in autoimmune diseases |

| Semiochemical Role | Increased chemosensory behavior in lizards | Importance in ecological communication |

| Antimicrobial Activity | Effective against certain bacterial strains | Potential natural antimicrobial agent |

| Antitumor Activity | Preliminary evidence of cytotoxic effects on cancer cells | Need for further research into cancer therapies |

Propiedades

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVPYBFMIGDIDX-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.